molecular formula C22H18N4O3 B2668042 3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole CAS No. 2034502-19-5

3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole

Cat. No.: B2668042
CAS No.: 2034502-19-5
M. Wt: 386.411
InChI Key: RIEMQTHJPRJWLW-UHFFFAOYSA-N
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Description

3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is a complex organic compound that features a benzoxazole core, a pyrrolidine ring, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the phenyl group and the pyrrolidine ring. The pyrimidinyl group is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It could be used in the design of new materials with unique electronic or optical properties.

    Biological Research: The compound may be used as a probe to study biological processes or as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzoxazole: A simpler analog with a benzoxazole core and a phenyl group.

    5-(pyrimidin-4-yloxy)pyrrolidine: A compound featuring the pyrimidinyl and pyrrolidine groups without the benzoxazole core.

Uniqueness

3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzoxazole core, along with the pyrrolidine and pyrimidinyl groups, allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-22(26-11-9-17(13-26)28-20-8-10-23-14-24-20)16-6-7-19-18(12-16)21(29-25-19)15-4-2-1-3-5-15/h1-8,10,12,14,17H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEMQTHJPRJWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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